5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride are mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/AKT/mTOR pathway, which is often dysregulated in various types of cancer .
Mode of Action
This compound inhibits the activity of mTOR and PI3 kinases . By inhibiting these kinases, the compound disrupts the PI3K/AKT/mTOR pathway, leading to a decrease in cell growth and proliferation .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth. When the pathway is inhibited, it leads to a decrease in cell growth and proliferation. The downstream effects include reduced tumor growth in cancerous cells .
Result of Action
The inhibition of mTOR and PI3 kinases by this compound leads to a decrease in cell growth and proliferation . This can result in reduced tumor growth in cancerous cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride at different dosages in animal models have not been extensively studied. It has been found to be active in preclinical mouse cancer models of prostate, breast, ovarian, lung, multiple myeloma, and brain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h4,8H,1-3H2,(H,9,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYARMZXMXBABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)N=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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